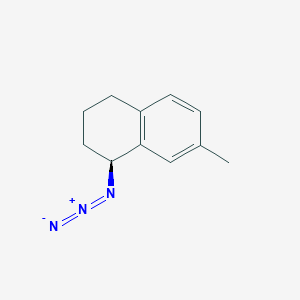
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the 1,3-benzodioxole, chlorophenyl, pyridinyl, and 1,2,3-triazole moieties. These structural features are common in compounds with potential therapeutic applications.
Synthesis Analysis
The synthesis of related triazole compounds has been reported in the literature. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide involved a multi-step process starting from 4-chlorobenzenamine, with the final reaction conditions optimized to a temperature of 78°C and a reaction time of 8 hours, achieving an 88% yield . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques and, in some cases, X-ray crystallography. For example, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was unambiguously assigned by X-ray diffraction analysis . Similarly, the crystal and molecular structures of N-(1,2,4-triazol-5-yl)benzamidine and its hydrochloride were determined by x-ray crystallography, revealing the presence of intermolecular hydrogen bonds and intramolecular hydrogen bonding that stabilize the structure . These techniques could be employed to analyze the molecular structure of N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide.
Chemical Reactions Analysis
The reactivity of triazole compounds can be inferred from studies on similar molecules. For instance, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine have been explored, leading to the formation of different products depending on the reaction conditions . These findings suggest that the triazole ring in the compound of interest may also undergo various chemical reactions, potentially leading to a diverse array of derivatives with altered biological activities.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide are not provided, related compounds have been characterized in terms of their antioxidant activity. For example, a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and screened for antioxidant activity, with some compounds showing higher activity than ascorbic acid . These assays could be indicative of the potential for the compound to possess similar properties, which could be explored in future studies.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Antagonistic Properties :
- The compound's structural framework has been utilized in the synthesis of triazole-based NK-1 antagonists. One study demonstrated the use of regioselective pyridine metallation chemistry to produce compounds with NK-1 antagonist activity, indicating the potential application of similar structures in therapeutic areas (Jungheim et al., 2006).
Antioxidant Activity :
- A study on derivatives structurally similar to the mentioned compound revealed antioxidant and antiradical activities. It emphasized the synthesis of new triazole derivatives and their evaluation in terms of antioxidant properties, hinting at the potential use of such compounds in combating oxidative stress-related pathologies (Bekircan et al., 2008).
Antibacterial and Antifungal Properties :
- The compound's analogs have also been synthesized and characterized for their antibacterial and antifungal properties. This suggests the scope of using such compounds in the development of new antimicrobial agents, a crucial area in the fight against drug-resistant pathogens (Patel & Patel, 2015).
Corrosion Inhibition :
- In the realm of material science, a study highlighted the use of triazole derivatives as corrosion inhibitors for mild steel in acidic mediums. It showcased the interaction of triazole derivatives with metal surfaces, suggesting potential applications in industrial corrosion prevention (Ma et al., 2017).
Heterocyclic Compound Synthesis :
- The structural scaffold of the compound has been leveraged in the synthesis of a wide range of heterocyclic compounds with potential biological activities, indicating its utility in medicinal chemistry and drug design (Hulina & Kaplaushenko, 2017).
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O3/c23-16-4-6-17(7-5-16)28-21(15-2-1-9-24-12-15)20(26-27-28)22(29)25-11-14-3-8-18-19(10-14)31-13-30-18/h1-10,12H,11,13H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWZKSHIRGAQNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Chloro-5-nitrophenyl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B3008124.png)
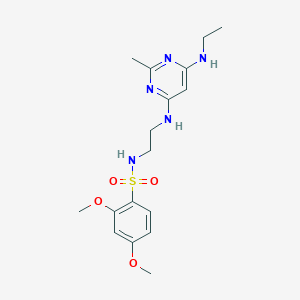
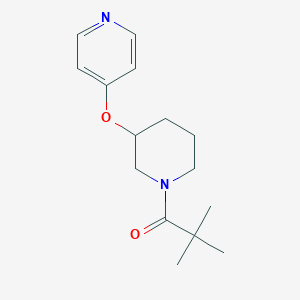
![[1,2,4]Triazolo[1,5-A]pyridine-2-methanamine hcl](/img/structure/B3008127.png)

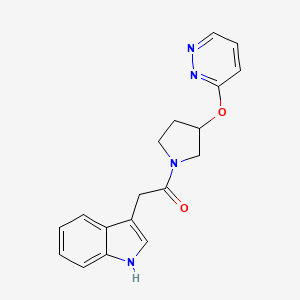

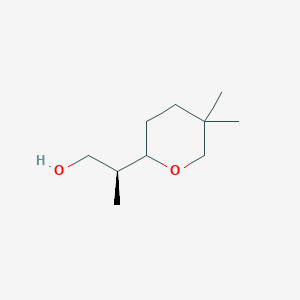
![N-[[4-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B3008139.png)
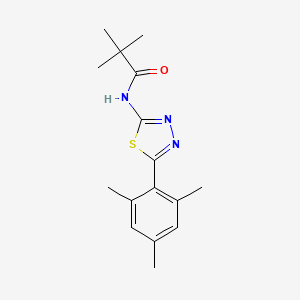

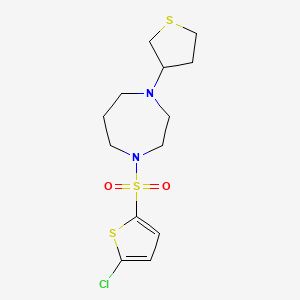
![3-[1-(3-Phenoxypropyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B3008145.png)
